molecular formula C6H6N2O2 B13122503 1-(5-Hydroxypyrimidin-4-yl)ethan-1-one

1-(5-Hydroxypyrimidin-4-yl)ethan-1-one

Cat. No.: B13122503
M. Wt: 138.12 g/mol
InChI Key: LYWKCDIHFLMHTK-UHFFFAOYSA-N
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Description

1-(5-Hydroxypyrimidin-4-yl)ethan-1-one is a chemical compound with the molecular formula C6H6N2O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Hydroxypyrimidin-4-yl)ethan-1-one can be achieved through several methods. One common approach involves the reaction of 5-hydroxypyrimidine with ethanoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-Hydroxypyrimidin-4-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of 1-(5-oxopyrimidin-4-yl)ethan-1-one or 1-(5-carboxypyrimidin-4-yl)ethan-1-one.

    Reduction: Formation of 1-(5-hydroxypyrimidin-4-yl)ethanol.

    Substitution: Formation of 1-(5-halopyrimidin-4-yl)ethan-1-one derivatives.

Scientific Research Applications

1-(5-Hydroxypyrimidin-4-yl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(5-Hydroxypyrimidin-4-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ethanone groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to inhibition or activation of biochemical pathways, depending on the specific context.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Hydroxypyrimidin-2-yl)ethan-1-one: Similar structure but with the hydroxyl group at the 2-position.

    1-(2-Chloro-5-hydroxy-4-pyrimidinyl)ethan-1-one: Contains a chlorine atom at the 2-position.

    1-(Pyridin-4-yl)ethan-1-one: Pyridine derivative with an ethanone group at the 1-position.

Uniqueness

1-(5-Hydroxypyrimidin-4-yl)ethan-1-one is unique due to the specific positioning of the hydroxyl and ethanone groups on the pyrimidine ring. This configuration imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H6N2O2

Molecular Weight

138.12 g/mol

IUPAC Name

1-(5-hydroxypyrimidin-4-yl)ethanone

InChI

InChI=1S/C6H6N2O2/c1-4(9)6-5(10)2-7-3-8-6/h2-3,10H,1H3

InChI Key

LYWKCDIHFLMHTK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=NC=C1O

Origin of Product

United States

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